Keratan Sulphate

Biosynthesis Metabolic cost Hypoxia

Keratan Sulphate (KS) is a non-substitutable glycosaminoglycan for corneal transparency, collagen fibrillogenesis, and low-oxygen tissue models. Unlike chondroitin sulfate, KS lacks uronic acid and requires no NAD consumption during biosynthesis, making it biochemically favored under hypoxia. Its tissue-specific sulfation pattern—driven by GlcNAc 6-O-sulfotransferase—directly governs matrix assembly kinetics and cannot be replicated by other GAGs. For macular corneal dystrophy research, anti-inflammatory oligosaccharide drug development (targeting the Gal(6S)-GlcNAc(6S) disulfated epitope), or biomimetic scaffolds requiring fine-tuned type II collagen fibrillogenesis, KS is the mandatory starting material. Accept no generic GAG substitutes.

Molecular Formula N/A
Molecular Weight 0
CAS No. 9056-36-4
Cat. No. B1157870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeratan Sulphate
CAS9056-36-4
SynonymsKeratan O-sulfate;  Keratan Polysulfate;  Keratan Sulfate-1;  Keratan Sulphate;  Keratan, Sulfate;  Keratosulfates;  Mucokeratan Hydrogen Sulfate; 
Molecular FormulaN/A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keratan Sulphate (CAS 9056-36-4) for Scientific Procurement: An Overview of Biochemical Properties and Research Utility


Keratan Sulphate (KS), CAS 9056-36-4, is a sulfated glycosaminoglycan (GAG) characterized by a repeating disaccharide backbone of galactose and N-acetylglucosamine [1]. It is distinguished from other GAGs, such as chondroitin sulfate, by the absence of uronic acid in its core structure [2]. KS exists in at least two principal forms: Type I (corneal), which is N-linked to core proteins and displays variable sulfation along the chain; and Type II (skeletal), which is O-linked and almost completely sulfated [1]. Its primary tissue localizations—the corneal stroma and articular cartilage—underscore its functional specialization in maintaining tissue transparency and load-bearing properties [2].

Why Generic GAG Substitution is Inadequate for Keratan Sulphate (CAS 9056-36-4) in Research and Industrial Applications


Treating Keratan Sulphate as a generic, interchangeable member of the glycosaminoglycan (GAG) family is scientifically unfounded. While GAGs like chondroitin sulfate (CS) and dermatan sulfate (DS) share broad functional categories, they exhibit profound differences in biosynthesis, molecular structure, and downstream biological effects. For instance, KS and CS may both exert swelling pressure in the extracellular matrix, but their biosynthetic pathways diverge significantly in their metabolic cost and oxygen dependence [1]. Furthermore, at the structural level, KS can directly influence collagen fibrillogenesis differently than CS, with concentration-dependent and opposing effects on fibril formation [2]. Critically, the sulfation pattern of KS, which is essential for its biological activity, is not a uniform property but varies substantially between tissue sources [3]. Therefore, using an alternative GAG in an experiment or formulation would introduce uncontrolled variables in biosynthetic pathway engagement, matrix assembly kinetics, and protein interaction specificity, compromising data integrity and product performance.

Quantitative Differentiation Guide for Keratan Sulphate (CAS 9056-36-4) Versus Comparators


Biosynthetic Divergence: Lower NAD Consumption for Keratan Sulphate Production Compared to Chondroitin Sulfate

The biosynthesis of Keratan Sulphate (KS) is metabolically distinct from that of chondroitin sulfate (CS), a key functional analog. Specifically, the synthesis of KS does not consume nicotinamide adenine dinucleotide (NAD), whereas the production of each uronate residue in the CS polymer chain requires the conversion of 2 moles of NAD [1]. This difference in biosynthetic cost, quantified as a requirement of 2 mols NAD per uronate residue for CS versus 0 mols for KS, is a fundamental biochemical distinction [1].

Biosynthesis Metabolic cost Hypoxia

Differential Regulation of Type II Collagen Fibrillogenesis by Keratan Sulphate Versus Chondroitin Sulfate

At high concentrations (>3 mg/ml), human Keratan Sulphate retards the formation of type II collagen fibrils significantly less than chondroitin sulphate (CS) [1]. Conversely, at low concentrations, KS exhibits a slight stimulatory effect on fibril formation, an effect not observed with CS [1]. This concentration-dependent, differential behavior contrasts with the uniform inhibitory effect of CS at the tested pH [1].

Collagen fibrillogenesis Extracellular matrix Tissue engineering

Tissue-Specific Sulfation Patterns: Quantifiable Variation in Galactose C-6 Sulfation Across Cornea, Cartilage, and Brain

Using a validated LC-MS/MS method, the degree of sulfation at the C-6 position of galactose residues in KS was quantified across different biological sources [1]. The analysis revealed a distinct, statistically significant hierarchy in sulfation levels, with the highest degree observed in nasal cartilage, followed by cornea, and the lowest in brain [1].

Sulfation pattern Tissue-specificity Analytical chemistry

Critical Role of High-Sulfated Keratan Sulphate in Maintaining Corneal Transparency and Collagen Architecture

The genetic ablation of Chst5, the gene encoding GlcNAc 6-O-sulfotransferase, results in a specific loss of high-sulfated Keratan Sulphate (KS) in mouse corneas [1]. Homozygous Chst5-null mice displayed significantly thinner corneas, a loss of the normal association between KS proteoglycans and collagen fibrils, and a more disorganized collagen array [1]. In contrast, the mutant tissue exhibited an abnormal abundance of chondroitin sulfate/dermatan sulfate proteoglycan complexes, indicating a failed compensatory mechanism [1].

Corneal transparency Matrix organization Knockout model

Defined Oligosaccharide Structure with Pharmacological Activity: High-Sulfated KS Oligosaccharide as an Active Pharmaceutical Ingredient

A specific high-sulfated keratan sulfate oligosaccharide fraction, characterized by having at least two sulfated hydroxyl groups and comprising a di- to penta-saccharide, is claimed for use in pharmaceutical compositions as an anti-inflammatory and immunomodulatory agent [1]. The defined structure, which includes the disulfated disaccharide Gal(6S)-GlcNAc(6S) as a key ingredient, is essential for its claimed biological activity [1].

Pharmaceutical composition Oligosaccharide Anti-inflammatory

Recommended Scientific and Industrial Applications for Keratan Sulphate (CAS 9056-36-4) Based on Differentiation Evidence


Corneal Biology and Ophthalmology Research

Given its essential, non-redundant role in maintaining corneal transparency and collagen architecture [1], Keratan Sulphate (specifically high-sulfated, corneal-type KS) is the only appropriate GAG for studies investigating the molecular basis of corneal opacity, stromal matrix assembly, or diseases like macular corneal dystrophy. Its unique sulfation pattern, driven by enzymes like GlcNAc 6-O-sulfotransferase, is a key variable that cannot be replicated by other GAGs [1].

Hypoxia and Tissue Metabolism Modeling

For in vitro models of hypoxic or ischemic tissue environments (e.g., avascular cornea, deep cartilage zones, intervertebral disc), Keratan Sulphate is the preferred GAG over chondroitin sulfate. Its biosynthesis is biochemically favored under low oxygen conditions because it does not require NAD consumption, a feature directly supported by quantitative biochemical comparison [2]. Using CS would introduce a confounding metabolic variable, as its synthesis is linked to NAD availability and oxygen tension [2].

Biomaterial and Tissue Engineering Scaffolds Requiring Controlled Collagen Assembly

In the fabrication of biomimetic matrices or tissue engineering scaffolds intended to support type II collagen fibrillogenesis, the choice of GAG is critical. Evidence shows that Keratan Sulphate exerts a concentration-dependent, differential effect on collagen fibril formation, distinct from the uniform inhibition seen with chondroitin sulfate [3]. Researchers seeking to fine-tune the kinetics of matrix assembly should therefore select KS based on this quantifiable difference in behavior [3].

Pharmaceutical Development of Immunomodulatory Oligosaccharides

The development of novel anti-inflammatory or immunomodulatory agents based on GAG structures requires a starting material with a defined and relevant substructure. A specific high-sulfated Keratan Sulphate oligosaccharide fraction, particularly the disulfated disaccharide Gal(6S)-GlcNAc(6S), is a claimed active pharmaceutical ingredient [4]. This precise molecular entity is not found in other GAG classes like CS or DS, making KS the mandatory and non-substitutable source material for such drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keratan Sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.